

Biological activity screening of derivatives from Ethyl 4,4-dichlorocyclohexanecarboxylate

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Compound of Interest

Ethyl 4,4dichlorocyclohexanecarboxylate

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Comparative Guide to the Biological Activity of Cyclohexanecarboxylate Derivatives

Disclaimer: Scientific literature on the biological activity of derivatives synthesized directly from **Ethyl 4,4-dichlorocyclohexanecarboxylate** is limited. This guide provides a comparative analysis of structurally related compounds, specifically cyclohexenone and cyclohexene derivatives, to offer insights into the potential biological activities of this chemical class for researchers, scientists, and drug development professionals.

This guide compares two distinct classes of cyclohexene derivatives that have been evaluated for anticancer activity, supported by experimental data and detailed protocols.

Performance Comparison of Cyclohexene Derivatives

The following tables summarize the cytotoxic activity of two different series of compounds based on a cyclohexene scaffold. These derivatives have been tested against various cancer cell lines, with their efficacy presented as IC_{50} (half-maximal inhibitory concentration) or GI_{50} (half-maximal growth inhibition) values. Lower values indicate higher potency.





Table 1: Anticancer Activity of Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate Derivatives

This series of 21 compounds was evaluated for its inhibitory effects on the growth of HCT116 human colon cancer cells using a clonogenic survival assay. The data highlights how different substituents on the phenyl rings influence anticancer activity.[1]



Compound ID	R1 Substituent	R2 Substituent	Gl₅₀ (μM) against HCT116 Cells[1]
1	Н	2-OH	21.32
2	Н	2-OH, 6-OCH₃	23.44
3	Н	2-OH, 4,5-diOCH₃	25.11
4	Н	2-OH, 4,6-diOCH₃	26.31
5	Н	2-OH, 4-OCH₃	22.58
6	Н	2-OH, 5-OCH₃	22.01
7	Н	2-OH, 5-NO ₂	28.17
8	1-Naphthalenyl	2-OH	89.39
9	1-Naphthalenyl	2-OH, 6-OCH₃	127.35
10	1-Naphthalenyl	2-OH, 4,5-diOCH₃	7.83
11	1-Naphthalenyl	2-OH, 4,6-diOCH₃	Not Determined
12	1-Naphthalenyl	2-OH, 4-OCH₃	110.81
13	2-Naphthalenyl	2-OH	90.00
14	2-Naphthalenyl	2-OH, 6-OCH₃	101.12
15	2-Naphthalenyl	2-OH, 4,5-diOCH₃	11.21
16	2-Naphthalenyl	2-OH, 4,6-diOCH₃	133.12
17	2-Naphthalenyl	2-OH, 4-OCH₃	115.09
18	4-Biphenyl	2-OH	85.88
19	4-Biphenyl	2-OH, 6-OCH₃	98.34
20	4-Biphenyl	2-OH, 4,5-diOCH₃	13.55
21	4-Biphenyl	2-OH, 4,6-diOCH₃	9.33



Table 2: Anticancer Activity of Zeylenone-Derived Cyclohexene Analogs

This series of natural product derivatives was synthesized and evaluated for cytotoxic activity against a panel of glioblastoma (GBM) cell lines. The data reveals that specific modifications, such as the addition of a p-fluorobenzoyl group, significantly enhance potency.[2][3]

Compound ID	Description	IC50 (μM) against U251 Cells[3]	IC50 (μM) against A172 Cells[3]
Zeylenone	Parent Compound	>10	>10
CA	(1R, 2R, 3S)-3-p- fluorobenzoyl- zeylenone	6.31	5.98
a	C-1, C-2 diacetylated derivative	>10	>10
b	C-1 acetylated derivative	>10	>10
С	C-2 acetylated derivative	>10	>10
d	C-3 benzoylated derivative	7.85	8.02
е	C-3 p-methylbenzoyl derivative	7.11	7.53

Experimental Protocols

Detailed methodologies for the key biological assays cited in the comparison tables are provided below.

Clonogenic Survival Assay

This assay is used to determine the long-term cytotoxic or cytostatic effects of a compound on the ability of single cells to form colonies.



- Cell Seeding: HCT116 human colon cancer cells are harvested, counted, and seeded into 6well plates at a density of 500 cells per well.
- Incubation: The cells are incubated for 24 hours to allow for attachment.
- Compound Treatment: The cyclohexenone derivatives, dissolved in a suitable solvent (e.g., DMSO), are added to the culture medium at various concentrations. Control wells receive the solvent alone.
- Colony Formation: The plates are incubated for 10-14 days to allow for the formation of visible colonies (typically defined as groups of ≥50 cells).
- Fixation and Staining: The medium is removed, and the colonies are washed with phosphate-buffered saline (PBS). They are then fixed with a methanol/acetic acid solution and stained with crystal violet.
- Colony Counting: The number of colonies in each well is counted. The plating efficiency and surviving fraction are calculated relative to the solvent-treated control.
- Data Analysis: The GI₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1]

Cell Counting Kit-8 (CCK-8) Assay

This is a colorimetric assay used to measure cell viability and proliferation. It utilizes a highly water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan product.

- Cell Seeding: Glioblastoma cells (e.g., U251, A172) are seeded into 96-well plates at a specified density (e.g., 5,000 cells/well) and incubated overnight.
- Compound Treatment: The test compounds (Zeylenone derivatives) are added to the wells at a range of concentrations.
- Incubation: The cells are incubated with the compounds for a defined period (e.g., 48 or 72 hours).
- Reagent Addition: 10 μL of the CCK-8 solution is added to each well.

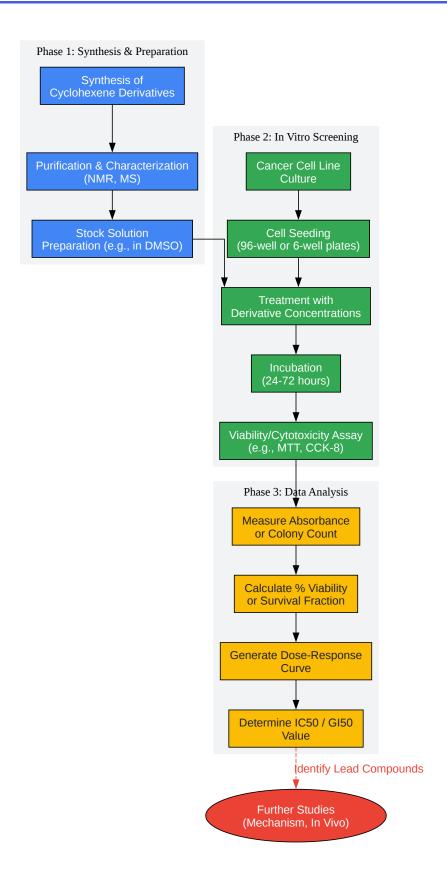


- Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
- Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.
- Data Analysis: Cell viability is expressed as a percentage relative to the control (untreated or solvent-treated) cells. The IC₅₀ value is calculated from the resulting dose-response curve.[3]

Visualized Workflows and Pathways

The following diagrams illustrate common workflows in biological activity screening and a relevant cellular pathway.

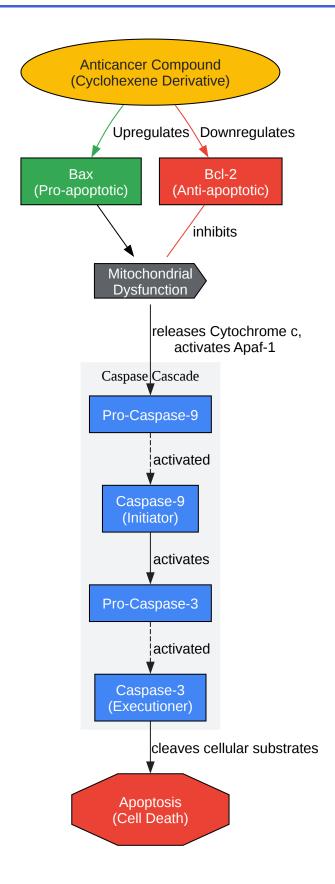




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Caption: General workflow for in vitro screening of anticancer compounds.





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Caption: Simplified intrinsic apoptosis pathway targeted by some anticancer agents.



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